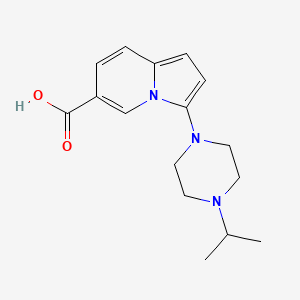![molecular formula C13H20N4 B8110385 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B8110385.png)
3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: is a spirocyclic compound featuring a unique structure where a pyrimidine ring is fused with a spiro[55]undecane system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the formation of the spirocyclic structure. Key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amidines or urea derivatives under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the pyrimidine derivative with a suitable cyclic amine under controlled conditions, often involving catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under thermal conditions.
Major Products
科学的研究の応用
3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
類似化合物との比較
3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: can be compared with other spirocyclic compounds such as:
Spiro[4.5]decane derivatives: These compounds have a smaller ring system and different chemical properties.
Spiro[6.5]dodecane derivatives: Featuring a larger ring system, these compounds exhibit different steric and electronic characteristics.
Spiro[5.5]undecane derivatives with different substituents: Variations in substituents can lead to significant differences in reactivity and application potential.
The uniqueness of This compound lies in its specific combination of a pyrimidine ring with a spirocyclic structure, providing distinct chemical and biological properties that are not observed in other similar compounds.
特性
IUPAC Name |
3-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-6-15-12(16-7-1)17-10-4-13(5-11-17)2-8-14-9-3-13/h1,6-7,14H,2-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPLLDWQZMYSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Methoxyethyl)octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8110303.png)
![1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B8110310.png)
![6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane](/img/structure/B8110319.png)
![N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B8110325.png)
![6-Ethyl-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B8110333.png)
![N-Isopropyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B8110339.png)
![2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8110351.png)
![2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8110352.png)
![3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8110360.png)
![(3S,4aS,8aR)-N-(furan-2-ylmethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8110367.png)


![4-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8110404.png)
![2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B8110406.png)
